Unraveling the Intricacies of Capistruin: A Technical Guide to its Structure and Function
Unraveling the Intricacies of Capistruin: A Technical Guide to its Structure and Function
For Immediate Release
MARBURG, Germany – December 17, 2025 – For researchers, scientists, and drug development professionals vested in the discovery of novel antimicrobial agents, a comprehensive understanding of the lasso peptide Capistruin is paramount. This technical guide delves into the core structural and functional aspects of Capistruin, presenting a consolidation of pivotal data and experimental methodologies.
Core Structure and Physicochemical Properties
Capistruin, a ribosomally synthesized and post-translationally modified peptide from Burkholderia thailandensis E264, is a member of the lasso peptide family, characterized by a unique knotted structure.[1][2][3] This architecture consists of a 9-amino acid N-terminal macrolactam ring and a 10-amino acid C-terminal tail threaded through the ring and sterically hindered from unthreading.[1][4] The isopeptide linkage is formed between the α-amino group of the N-terminal Glycine (Gly1) and the β-carboxyl group of Aspartic acid at position 9 (Asp9).[3]
The mature Capistruin peptide is composed of 19 amino acids.[4] Its distinct structure confers remarkable stability against proteases and harsh environmental conditions.
| Property | Value | Source |
| Amino Acid Sequence | GTPGFQTPDARVISRFGFN | NovoPro Bioscience Inc. |
| Molecular Formula | C₉₃H₁₃₇N₂₇O₂₆ | NovoPro Bioscience Inc. |
| Molecular Weight | 2049.24 Da | NovoPro Bioscience Inc. |
| Isopeptide Bond | Gly1 (α-NH₂) - Asp9 (β-COOH) | [3] |
| Ring Size | 9 amino acids | [1][4] |
| Tail Length | 10 amino acids | [1][4] |
| Producing Organism | Burkholderia thailandensis E264 | [1] |
Antimicrobial Activity
Capistruin exhibits potent antimicrobial activity, primarily against closely related Burkholderia and Pseudomonas species.[5] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for gene transcription.[1][3] While Capistruin is a powerful inhibitor of RNAP, it is noteworthy that its whole-cell activity against some strains, such as E. coli, is less potent compared to other RNAP-inhibiting lasso peptides like Microcin J25, suggesting differences in cellular uptake or efflux mechanisms.[1]
Table of Minimum Inhibitory Concentrations (MICs):
| Bacterial Species | Activity Level | Source |
| Burkholderia spp. | High | [5] |
| Pseudomonas spp. | High | [5] |
| Escherichia coli | Moderate | [1] |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Capistruin exerts its antimicrobial effect by targeting the bacterial RNA polymerase.[1][3] The lasso peptide binds within the secondary channel of RNAP, a crucial passage for nucleotide triphosphates (NTPs) to access the enzyme's active site.[6] By occupying this channel, Capistruin sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalysis of phosphodiester bond formation during transcription.[6]
Interestingly, the binding site of Capistruin on RNAP overlaps with but is not identical to that of another well-characterized lasso peptide, Microcin J25.[6] Capistruin binds further from the RNAP active site, and its inhibitory mechanism is characterized as partially noncompetitive with respect to NTPs.[6] This indicates that while it obstructs the transcription machinery, it does not directly compete with NTPs for binding to the active site.[6]
Figure 1. Signaling pathway of Capistruin's inhibition of bacterial RNA polymerase.
Experimental Protocols
Fermentation and Isolation of Capistruin
Capistruin is produced by Burkholderia thailandensis E264 through fermentation. The following protocol outlines a method for its isolation and purification:
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Fermentation: B. thailandensis E264 is cultured in a suitable medium, such as M20, at 37°C to an optimal cell density.
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Solid-Phase Extraction: The culture supernatant is harvested and applied to an Amberlite XAD-16 resin. The resin is washed with water to remove salts and other polar impurities.
-
Elution: Capistruin is eluted from the resin using methanol.
-
Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC for purification.
-
Column: A C18 column is typically used.
-
Solvents: A gradient of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA) or formic acid, is employed.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the Capistruin peak are collected.
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Figure 2. General workflow for the isolation and purification of Capistruin.
Structural Elucidation
The unique lasso structure of Capistruin is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Used to determine the accurate molecular weight of the purified peptide.
-
Tandem MS (MS/MS): Provides fragmentation data that helps to confirm the amino acid sequence and the presence of the isopeptide bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for the complete assignment of all proton and carbon signals and for determining the three-dimensional structure of the peptide. NOESY (Nuclear Overhauser Effect Spectroscopy) data is particularly important for identifying through-space proximities between protons, which helps to define the folded structure, including the threading of the tail through the ring.
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Biosynthesis
The biosynthesis of Capistruin is governed by a dedicated gene cluster, designated cap. This cluster typically includes:
-
capA : Encodes the precursor peptide, which includes an N-terminal leader sequence that is cleaved off during maturation.
-
capB and capC : Encode enzymes responsible for the post-translational modifications, including the cleavage of the leader peptide and the formation of the macrolactam ring.
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capD : Often encodes a protein that confers immunity to the producing organism.
This technical guide provides a foundational understanding of Capistruin's structure, antimicrobial activity, and the experimental approaches used for its study. Further research into this and other lasso peptides holds significant promise for the development of new and robust therapeutic agents to combat antibiotic resistance.
References
- 1. The antibacterial threaded-lasso peptide capistruin inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antibacterial threaded-lasso peptide capistruin inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and capistruin (Journal Article) | OSTI.GOV [osti.gov]
- 6. pnas.org [pnas.org]
